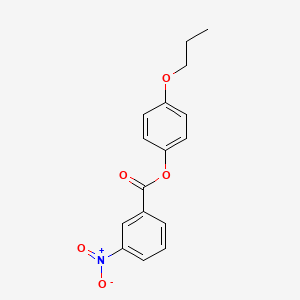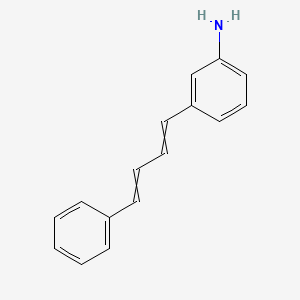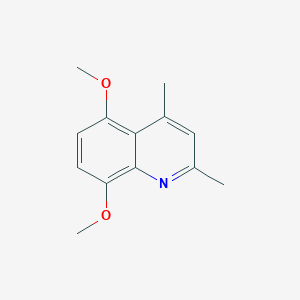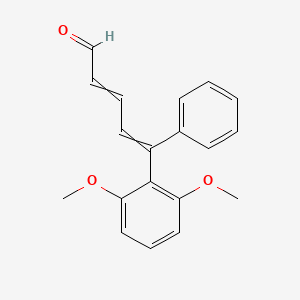
Anti-methyl pyruvate phenyl-hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of anti-methyl pyruvate phenyl-hydrazone typically involves the reaction of methyl pyruvate with phenylhydrazine. The reaction is carried out in an organic solvent, such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
Methyl Pyruvate+Phenylhydrazine→Anti-methyl Pyruvate Phenyl-hydrazone+Water
Industrial Production Methods: The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the desired purity and yield .
化学反応の分析
Types of Reactions: Anti-methyl pyruvate phenyl-hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives
科学的研究の応用
Anti-methyl pyruvate phenyl-hydrazone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals .
作用機序
The mechanism of action of anti-methyl pyruvate phenyl-hydrazone involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which may enhance its biological activity. Additionally, it can undergo nucleophilic addition reactions, leading to the formation of hydrazone derivatives that exhibit specific biological effects. The exact pathways and molecular targets are still under investigation .
類似化合物との比較
- Methyl pyruvate phenylhydrazone
- Ethyl pyruvate phenylhydrazone
- Benzyl pyruvate phenylhydrazone
Comparison: Anti-methyl pyruvate phenyl-hydrazone is unique due to its specific structural features and reactivity. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for various applications. Its uniqueness lies in the specific arrangement of functional groups, which can influence its interaction with molecular targets and its overall stability .
特性
分子式 |
C10H12N2O2 |
|---|---|
分子量 |
192.21 g/mol |
IUPAC名 |
methyl (2E)-2-(phenylhydrazinylidene)propanoate |
InChI |
InChI=1S/C10H12N2O2/c1-8(10(13)14-2)11-12-9-6-4-3-5-7-9/h3-7,12H,1-2H3/b11-8+ |
InChIキー |
JWJHXDFCGDENHL-DHZHZOJOSA-N |
異性体SMILES |
C/C(=N\NC1=CC=CC=C1)/C(=O)OC |
正規SMILES |
CC(=NNC1=CC=CC=C1)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-chloro-1H-pyrazol-1-yl)-N'-[(E)-(5-fluorothiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11712660.png)
![N-[p-(Dimethylamino)benzylidene]aniline](/img/structure/B11712664.png)


![N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]biphenyl-4-carbohydrazide](/img/structure/B11712676.png)

![3-[(E)-[2-(9H-purin-6-yl)hydrazin-1-ylidene]methyl]phenol](/img/structure/B11712693.png)
![1-{2-[(2E)-2-[(3-hydroxyphenyl)methylidene]hydrazin-1-yl]-4-methyl-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B11712703.png)
![N-{5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl}-4-nitrobenzamide](/img/structure/B11712713.png)

![2-methyl-N-(2,2,2-trichloro-1-{[(4-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11712721.png)
![5-bromo-2-{[(5-bromo-2-methylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11712729.png)
![2,4-dibromo-6-{(E)-[(4-phenyl-1-{[(1E)-1-phenylethylidene]amino}-1H-imidazol-2-yl)imino]methyl}phenol](/img/structure/B11712733.png)

